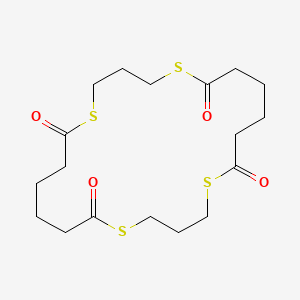
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is a complex organic compound characterized by its unique structure, which includes four sulfur atoms and four ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the cyclic structure. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted sulfur atoms.
Applications De Recherche Scientifique
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone: Similar structure but with oxygen atoms instead of sulfur.
1,5,12,16-Tetraazacyclodocosane-6,11,17,22-tetrone: Contains nitrogen atoms instead of sulfur.
Uniqueness
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
89863-29-6 |
|---|---|
Formule moléculaire |
C18H28O4S4 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
1,5,12,16-tetrathiacyclodocosane-6,11,17,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-1-2-8-16(20)24-12-6-14-26-18(22)10-4-3-9-17(21)25-13-5-11-23-15/h1-14H2 |
Clé InChI |
MZFXIUTUCWPLLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)SCCCSC(=O)CCCCC(=O)SCCCSC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
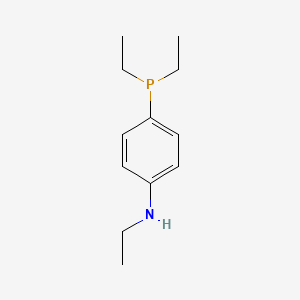
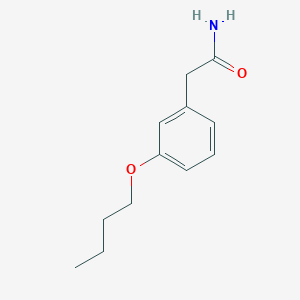
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
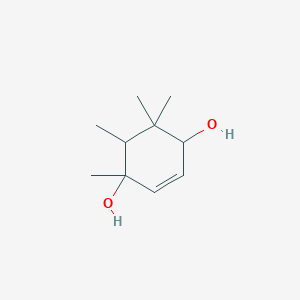

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)


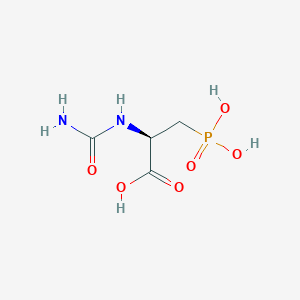
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)

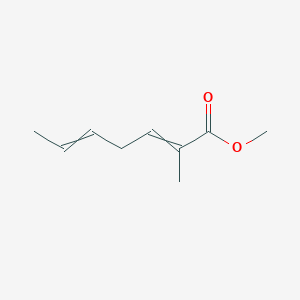
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
